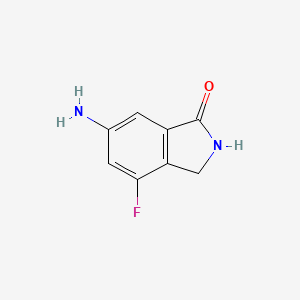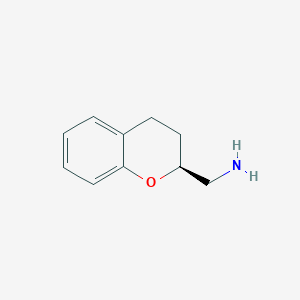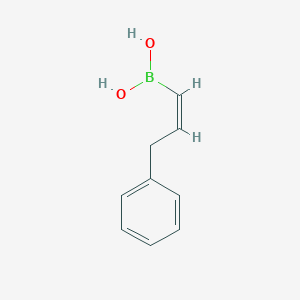
2,3-Diamino-3H-purin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ジアミノ-3H-プリン-6(7H)-オンは、プリンファミリーに属する複素環式有機化合物です。プリンは、DNAとRNAの構成要素である核酸の必須成分です。
2. 製法
合成経路と反応条件
2,3-ジアミノ-3H-プリン-6(7H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。たとえば、適切なアミノ置換ピリミジンから出発して、アミノ化、環化、精製などの反応を経て合成することができます。
工業生産方法
この化合物の工業生産方法は、大規模生産のための合成経路の最適化を伴う可能性があります。これには、費用対効果の高い試薬の選択、収率を最大化する反応条件の最適化、化合物の純度を確保するための精製技術の実装が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-3H-purin-6(7H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino-substituted pyrimidine, the compound can be synthesized through a series of reactions involving amination, cyclization, and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the compound’s purity.
化学反応の分析
反応の種類
2,3-ジアミノ-3H-プリン-6(7H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、さまざまな誘導体になる可能性があります。
還元: 還元反応は、プリン環に結合した官能基を修飾することができます。
置換: 求核置換反応または求電子置換反応は、新しい官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: ハロゲン(例:塩素、臭素)やアルキル化剤などの試薬を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が得られる場合がありますが、置換反応により、さまざまなアルキル化またはハロゲン化化合物が生成される可能性があります。
4. 科学研究の応用
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 核酸相互作用と酵素阻害における役割について研究されています。
医学: がんやウイルス感染症などの病気の治療における潜在的な治療薬としての可能性が調査されています。
工業: 医薬品や農薬の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
2,3-ジアミノ-3H-プリン-6(7H)-オンの作用機序は、特定の分子標的との相互作用を伴います。たとえば、特定の酵素の活性部位に結合することにより、その活性を阻害する可能性があります。この化合物の構造により、核酸と相互作用し、DNAまたはRNA合成を妨げる可能性があります。
6. 類似の化合物との比較
類似の化合物
アデニン: DNAとRNAに見られる天然のプリン塩基。
グアニン: 核酸でシトシンと対を形成する別のプリン塩基。
6-メルカプトプリン: 化学療法薬として使用されるプリン類似体。
独自性
2,3-ジアミノ-3H-プリン-6(7H)-オンは、その特定の置換パターンによりユニークで、異なる化学的および生物学的特性が得られます。2つのアミノ基とそのプリン環におけるこれらの基の特定の位置により、他のプリン誘導体と区別されます。
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
2,3-Diamino-3H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and the specific position of these groups on the purine ring differentiate it from other purine derivatives.
特性
分子式 |
C5H6N6O |
|---|---|
分子量 |
166.14 g/mol |
IUPAC名 |
2,3-diamino-7H-purin-6-one |
InChI |
InChI=1S/C5H6N6O/c6-5-10-4(12)2-3(11(5)7)9-1-8-2/h1H,7H2,(H,8,9)(H2,6,10,12) |
InChIキー |
CXLCQQOLOJZNIH-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)N=C(N2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)
![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)
![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)





![2H-Indeno[5,6-D][1,2]oxazole](/img/structure/B11918047.png)
![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11918056.png)

